molecular formula C15H15O4P B12625057 4-Acetylphenyl phenyl methylphosphonate CAS No. 918660-71-6

4-Acetylphenyl phenyl methylphosphonate

Cat. No.: B12625057
CAS No.: 918660-71-6
M. Wt: 290.25 g/mol
InChI Key: CSDFLWVBFZFHDI-UHFFFAOYSA-N
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Description

4-Acetylphenyl phenyl methylphosphonate is an organophosphorus compound that features a phosphonate group bonded to a phenyl ring and an acetyl-substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetylphenyl phenyl methylphosphonate typically involves the reaction of 4-acetylphenyl phosphonic dichloride with phenyl magnesium bromide. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction. The reaction mixture is usually stirred at low temperatures to control the reaction rate and improve yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

4-Acetylphenyl phenyl methylphosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Acetylphenyl phenyl methylphosphonate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including antibacterial and antiviral activities.

    Industry: Utilized in the development of flame retardants and plasticizers.

Mechanism of Action

The mechanism of action of 4-Acetylphenyl phenyl methylphosphonate involves its interaction with specific molecular targets. For example, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound’s phosphonate group can mimic phosphate groups, allowing it to interfere with phosphate-dependent biological pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-Acetylphenyl methyl phenylphosphonate
  • Phenyl methylphosphonate
  • 4-Methylphenyl phenyl methylphosphonate

Uniqueness

4-Acetylphenyl phenyl methylphosphonate is unique due to the presence of both an acetyl group and a phosphonate group, which confer distinct chemical reactivity and biological activity. The acetyl group enhances its solubility and reactivity in organic solvents, while the phosphonate group provides stability and the ability to form strong interactions with biological targets .

Properties

CAS No.

918660-71-6

Molecular Formula

C15H15O4P

Molecular Weight

290.25 g/mol

IUPAC Name

1-[4-[methyl(phenoxy)phosphoryl]oxyphenyl]ethanone

InChI

InChI=1S/C15H15O4P/c1-12(16)13-8-10-15(11-9-13)19-20(2,17)18-14-6-4-3-5-7-14/h3-11H,1-2H3

InChI Key

CSDFLWVBFZFHDI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OP(=O)(C)OC2=CC=CC=C2

Origin of Product

United States

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